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Amyloid beta-protein(10-35)

Cat. No.: B1518456
CAS No.: 237753-66-1
M. Wt: 3017.3 g/mol
InChI Key: FOSBKIYPWLNTJV-BAGJTMSVSA-N
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Description

Contextualization within Alzheimer's Disease Etiology

Alzheimer's disease is characterized by the accumulation of amyloid plaques in the brain, which are primarily composed of aggregated amyloid-beta peptides. mdpi.commdpi.com The amyloid cascade hypothesis posits that the imbalance between the production and clearance of Aβ is a primary event in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic aggregates, neuroinflammation, and eventual neuronal death. mdpi.comembopress.orgfrontiersin.org Within this framework, various Aβ fragments are generated through the proteolytic processing of the amyloid precursor protein (APP). nih.govscispace.com While full-length Aβ peptides, particularly Aβ(1-40) and Aβ(1-42), are the most studied, shorter fragments like Amyloid beta-protein (10-35) also play a role in the disease process. pnas.org The study of such fragments is crucial for understanding the initiation and progression of amyloid pathology.

Role of Amyloid Beta-Protein (10-35) as a Fragment of Full-Length Aβ

Amyloid beta-protein (10-35) is a 26-amino acid peptide fragment derived from the full-length amyloid-beta peptide. pnas.orgnih.gov Full-length Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase. nih.govfrontiersin.org The generation of various N- and C-terminally truncated Aβ fragments is a result of the heterogeneity of these enzymatic cleavages. nih.gov Amyloid beta-protein (10-35) incorporates a significant portion of the full-length peptide, including the central hydrophobic core and a part of the C-terminal region, which are known to be critical for self-assembly and fibril formation. pnas.orgbmbreports.org This fragment has been utilized in research because it retains many of the amyloidogenic properties of its full-length counterparts, making it a valuable model for studying the fundamental processes of aggregation. researchgate.net

Historical and Contemporary Significance in Amyloid Hypothesis Research

The amyloid hypothesis, first proposed in the 1980s, has been the dominant framework for Alzheimer's disease research for decades. drugdiscoverynews.comdtu.dk The study of Aβ fragments has been integral to testing and refining this hypothesis. Historically, the identification and characterization of various Aβ peptides from the brains of Alzheimer's patients provided the foundational evidence for their role in the disease. tandfonline.com

Amyloid beta-protein (10-35) gained significance as a research tool because it is a biologically relevant peptide that can be prepared in a homogeneous fibrillar form for structural studies. pnas.org Its ability to form fibrils morphologically similar to those of the full-length peptide and to seed the deposition of other Aβ peptides has made it instrumental in structural biology studies, particularly those using solid-state nuclear magnetic resonance (ssNMR). pnas.orgnih.gov These studies have provided critical insights into the parallel β-sheet structure of amyloid fibrils. nih.govpnas.orgnih.gov In contemporary research, Aβ(10-35) continues to be used to investigate the molecular mechanisms of amyloid aggregation and to screen for potential therapeutic inhibitors of this process. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C135H205F3N34O39S B1518456 Amyloid beta-protein(10-35) CAS No. 237753-66-1

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C133H204N34O37S.C2HF3O2/c1-18-72(13)109(129(199)143-62-101(173)148-89(50-67(3)4)120(190)155-88(133(203)204)46-49-205-17)167-132(202)110(73(14)19-2)166-112(182)74(15)146-100(172)61-141-114(184)83(34-26-28-47-134)152-124(194)95(57-99(138)171)159-127(197)97(64-168)149-102(174)63-142-128(198)106(69(7)8)163-126(196)96(58-105(179)180)160-117(187)86(41-44-103(175)176)150-111(181)75(16)147-119(189)91(53-76-30-22-20-23-31-76)157-121(191)92(54-77-32-24-21-25-33-77)161-130(200)108(71(11)12)165-125(195)90(51-68(5)6)156-115(185)84(35-27-29-48-135)153-116(186)85(40-43-98(137)170)154-122(192)93(55-79-59-139-65-144-79)158-123(193)94(56-80-60-140-66-145-80)162-131(201)107(70(9)10)164-118(188)87(42-45-104(177)178)151-113(183)82(136)52-78-36-38-81(169)39-37-78;3-2(4,5)1(6)7/h20-25,30-33,36-39,59-60,65-75,82-97,106-110,168-169H,18-19,26-29,34-35,40-58,61-64,134-136H2,1-17H3,(H2,137,170)(H2,138,171)(H,139,144)(H,140,145)(H,141,184)(H,142,198)(H,143,199)(H,146,172)(H,147,189)(H,148,173)(H,149,174)(H,150,181)(H,151,183)(H,152,194)(H,153,186)(H,154,192)(H,155,190)(H,156,185)(H,157,191)(H,158,193)(H,159,197)(H,160,187)(H,161,200)(H,162,201)(H,163,196)(H,164,188)(H,165,195)(H,166,182)(H,167,202)(H,175,176)(H,177,178)(H,179,180)(H,203,204);(H,6,7)/t72-,73-,74-,75-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSBKIYPWLNTJV-BAGJTMSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H205F3N34O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3017.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Structural Characterization of Amyloid Beta Protein 10 35

Conformational Ensemble of Monomeric Amyloid Beta-Protein(10-35)

In its monomeric state and under physiological conditions, Aβ(10-35) does not adopt a single, stable folded structure. nih.govresearchgate.net Instead, it exists as a dynamic ensemble of interconverting conformations, primarily characterized as collapsed globular states. nih.govresearchgate.net This flexibility is a key feature of the monomer in solution. nih.govnih.gov

Random Coil and Bend Structures

The conformational ensemble of monomeric Aβ(10-35) is predominantly composed of random coil and bend structures. nih.govresearchgate.net Replica-exchange molecular dynamics (REMD) simulations in explicit solvent show an insignificant presence of stable alpha-helical or beta-sheet secondary structures. nih.govresearchgate.net The peptide collapses into a compact series of loops, strands, and turns. nih.gov While highly flexible, the monomer tends to maintain a general strand-loop-strand motif. nih.govnih.gov A notable feature is a turn region located between residues 21 and 33. nih.gov

Influence of Salt Bridges on Monomer Conformation

A defining structural feature in the monomeric Aβ(10-35) ensemble is the formation of a salt bridge between the side chains of Aspartic acid-23 (D23) and Lysine-28 (K28). nih.govresearchgate.net This intramolecular interaction plays a crucial role in shaping the three-dimensional structure of the peptide. nih.gov The presence of this D23-K28 salt bridge in monomers is significant because it is also a feature of the aggregated fibril state, suggesting that the monomer can contain pre-folded motifs that prime the peptide for rapid aggregation. nih.govresearchgate.net

However, the spontaneous formation of this salt bridge in an isolated monomer is a minor event due to the energetic penalty of desolvating the charged residues. acs.org All-atom molecular dynamics simulations indicate that for the salt bridge to become stable, water molecules must be expelled, a process likely facilitated by inter-peptide interactions during the initial stages of oligomerization. acs.orgnih.gov Studies using a constrained D23-K28 linkage, either through a lactam bridge or harmonic constraints, have shown that pre-forming this salt bridge significantly populates assembly-competent, fibril-like monomer structures. nih.govnih.gov This pre-organization reduces the entropic barrier to forming the necessary bend structure for aggregation. nih.govnih.gov

Hydrophobic Patches and Solvent Exposure

Aβ(10-35) possesses a central hydrophobic core (CHC), primarily involving residues 17-21 (LVFFA), which is critical for its aggregation properties. nih.govmdpi.com In the monomeric state, these hydrophobic residues can form a solvent-exposed patch on the peptide's surface. nih.govpnas.org The solvent accessibility of this hydrophobic region is believed to be a primary driver for the aggregation process. nih.govacs.org Computational studies have focused on the solvent-accessible surface area (SASA) of this hydrophobic core, noting that its exposure promotes the intermolecular interactions that lead to fibrillization. nih.govpnas.org The compact, coiled structure of the monomer is considered metastable, and its conformational rearrangements can lead to the formation of intermolecular beta-sheets, driven by the association of these exposed hydrophobic surfaces. nih.gov

Secondary Structure Elucidation in Aggregated States

When Aβ(10-35) transitions from its soluble monomeric form into insoluble fibrils, it undergoes a significant conformational change, adopting a highly ordered structure. acs.org This aggregated state is characterized by a cross-β-sheet architecture, where β-strands run perpendicular to the long axis of the fibril. nih.govcambridge.org

Extended Parallel Beta-Sheet Organization

Solid-state Nuclear Magnetic Resonance (NMR) studies have been instrumental in defining the structure of Aβ(10-35) fibrils. nih.govacs.org These experiments demonstrate that the peptides within the fibril are arranged in an extended parallel β-sheet organization. nih.govacs.org This means that the β-strands from adjacent peptide molecules are aligned in the same direction. nih.gov Dipolar recoupling NMR techniques, which measure inter-peptide distances, have confirmed this parallel arrangement throughout the entire length of the peptide at physiological pH. acs.org The measured inter-strand distance is approximately 5.3 ± 0.3 Å, which is consistent only with a parallel β-sheet structure. acs.org

In-Register Arrangement of Residues

Further refinement of the fibril structure reveals that the parallel β-sheets are "in-register." nih.govacs.org This in-register arrangement signifies that identical amino acid residues on adjacent peptide chains are aligned directly with one another. nih.govnih.gov This specific stacking is a defining characteristic of the Aβ(10-35) fibril. nih.gov Solid-state NMR experiments using peptides with single ¹³C carbonyl labels at various positions (e.g., Gln15, Lys16, Leu17, Val18) have precisely measured the distances between the same residues on neighboring peptides. nih.gov The results of these measurements are only compatible with a directly aligned, in-register parallel β-sheet structure, which forms the stable, propagating core of the fibril. nih.govacs.org

Data Tables

Table 1: Structural Characteristics of Aβ(10-35) Monomer

Feature Description Key Residues Supporting Evidence
Primary Conformation Dynamic ensemble of collapsed globular states. nih.govresearchgate.net N/A Replica-Exchange Molecular Dynamics (REMD) Simulations. nih.govresearchgate.net
Dominant Secondary Structures Random coils and bends. nih.govresearchgate.net Turn region: 21-33. nih.gov REMD simulations, NMR spectroscopy. nih.govresearchgate.netnih.gov
Key Intramolecular Interaction Salt bridge formation. nih.govresearchgate.net Asp23 - Lys28. nih.govresearchgate.net Molecular Dynamics (MD) Simulations. acs.orgnih.govnih.gov

| Aggregation-Prone Feature | Solvent-exposed hydrophobic patch. nih.govpnas.org | LVFFA (17-21). nih.govmdpi.com | MD Simulations, bis-ANS fluorescence. nih.govpnas.orgacs.org |

Table 2: Fibril Structure of Aggregated Aβ(10-35)

Structural Feature Arrangement Detail Method of Determination
Secondary Structure Cross-β-Sheet. nih.govcambridge.org Solid-State NMR, X-ray scattering. nih.govnih.gov
β-Sheet Organization Extended Parallel. nih.govacs.org Solid-State NMR (Dipolar Recoupling). nih.govacs.org

| Inter-Peptide Alignment | In-Register. nih.govacs.org | Solid-State NMR (Isotope Labeling). nih.govnih.govacs.org |

Structural Transitions of Amyloid Beta-Protein(10-35)

The conformational flexibility of Amyloid beta-protein(10-35) (Aβ(10-35)) is a critical aspect of its biochemistry, underlying its transition from a soluble monomer to an aggregated fibrillar state. This section details the specific structural changes the peptide undergoes, focusing on the shift from alpha-helical to beta-strand conformations and the influence of pH on its dynamic structure.

Alpha-Helix to Beta-Strand Conformational Changes

The transition from an alpha-helical to a beta-strand conformation is a key event in the aggregation of amyloid peptides. While early models for Aβ peptides suggested a primarily α-helical structure in membrane-like environments that converts to β-sheets, studies on Aβ(10-35) in aqueous solution indicate a more complex behavior. nih.govnih.gov In water, monomeric Aβ(10-35) is largely unstructured, collapsing into a compact series of loops, strands, and turns with minimal α-helical or β-sheet content. nih.gov

However, the sequence corresponding to the N-terminal domain (residues 10-24) possesses a dynamic equilibrium, allowing it to adopt either an α-helix or a β-strand conformation. researchgate.net Specific research using solid-state Nuclear Magnetic Resonance (NMR) on fibrillar Aβ(10-35) has identified structural transitions from α-helix to β-sheet occurring specifically at residues 19 and 20. researchgate.netacs.orgnih.gov

The impetus for this conformational shift appears to be multifactorial. The hydrophobic C-terminal region of the broader amyloid-beta peptide is considered crucial for initiating the transformation from an α-helical to a β-sheet structure, which in turn governs the aggregation process. nih.gov Furthermore, intermolecular interactions play a significant role. Molecular dynamics simulations reveal that as Aβ peptides associate into dimers and larger aggregates, there is a dramatic shift away from helical states towards β-strand conformations. scispace.com The formation of these initial dimeric structures is enough to trigger a partial conversion from α-helix to β-strand. scispace.com This transition is central to the formation of the extended, hydrogen-bonded, parallel β-sheet structure that characterizes the Aβ fibril. pnas.org

Research FindingResidues InvolvedMethod/ConditionReference
Dynamic equilibrium between α-helix and β-strand.10-24General Peptide Characteristic researchgate.net
Observation of α-helix to β-sheet transition.19 and 20Solid-State NMR (on fibrils) researchgate.netacs.orgnih.gov
Interpeptide interactions induce helix-to-strand shift.GeneralMolecular Dynamics Simulations scispace.com
C-terminal hydrophobicity drives transition.C-terminal regionGeneral Aβ Characteristic nih.gov

pH-Dependent Conformational Dynamics and Turn Formation

The conformational landscape of Aβ(10-35) is highly sensitive to changes in pH. Early studies demonstrated a distinct pH-dependent folding transition where the peptide is inactive in forming plaques below pH 4 but becomes active in a pH range of 5 to 9. nih.gov This activation is correlated with a significant conformational change. At pH 5.6, the active form of Aβ(10-35) is not helical; instead, it adopts a structure characterized by the presence of several turns and at least two short strands. nih.gov

The formation of turns, particularly in the region of residues 22-28, is a key aspect of its pH-dependent dynamics. Molecular dynamics simulations suggest that electrostatic interactions are critical. As the pH rises from 2 to 4, the formation of a β-turn involving residues 23-26 is promoted. nih.gov This is thought to be influenced by the destabilization of nascent helices through electrostatic interactions, such as a salt bridge forming between the side chains of Aspartic acid-23 (D23) and Lysine-28 (K28). nih.govresearchgate.net Solution-state NMR data have also indicated the presence of a double turn in the 22-27 region of Aβ(10-35). nih.gov

Interestingly, there is a discrepancy between the structures observed in solution and those in the aggregated fibrillar state. While solution studies and simulations point to pH-induced turn formation, solid-state NMR analysis of stable Aβ(10-35) fibrils prepared at pH 7.4 revealed an extended parallel β-sheet structure with no evidence of a turn in the putative 25-29 turn region. researchgate.netacs.orgnih.gov This suggests that the turn structures observed in solution may represent transient, intermediate states that are lost upon incorporation into the final, stable fibril architecture. Molecular dynamics simulations support this by identifying a possible "strand-loop-strand" (SLS) intermediate structure, with a reverse loop at D23-K28, that could be crucial for fibril growth. acs.org This SLS structure is found to be more populated at a low pH of 2.0. acs.org

pH ConditionObserved Structural FeatureResidue RegionMethodReference
< 4Inactive (for plaque competence)N/AIn vitro plaque growth assay nih.gov
5 - 9Active (for plaque competence)N/AIn vitro plaque growth assay nih.gov
5.6Presence of several turns and two short strandsGeneralNuclear Magnetic Resonance (NMR) nih.gov
2 to 4 (rising)Promoted β-turn formation23-26Molecular Dynamics Simulations nih.gov
PhysiologicalSalt bridge formationD23-K28Molecular Dynamics Simulations researchgate.net
SolutionDouble turn indicated22-27Solution NMR nih.gov
7.4 (in fibril)No evidence of a turn; extended parallel β-sheet25-29Solid-State NMR researchgate.netacs.orgnih.gov
2.0Increased population of Strand-Loop-Strand (SLS) intermediateD23-K28 (loop)Molecular Dynamics Simulations acs.org

Amyloid Beta Protein 10 35 Aggregation Dynamics

Nucleation-Dependent Polymerization Kinetics

The formation of amyloid fibrils from soluble Aβ peptides, including the Aβ(10-35) fragment, is widely understood through the model of nucleation-dependent polymerization. aging-us.comnih.gov This kinetic model describes a process with two main phases: a slow nucleation phase (lag phase) followed by a rapid elongation or growth phase. aging-us.compnas.org

Early Aggregation Events and Intermediates

The pathway from soluble monomers to insoluble fibrils involves a series of intermediate species. These early aggregation events are critical as soluble oligomers, rather than mature fibrils, are considered the primary neurotoxic species in Alzheimer's disease. jst.go.jp

The aggregation cascade begins with the self-association of Aβ monomers into soluble, low-molecular-weight oligomers, which can range from dimers and trimers to larger assemblies. nih.gov These oligomers appear as spherical aggregates in the early stages of the process. nih.gov While mature fibrils are insoluble, these oligomeric species remain soluble and can diffuse within the brain. nih.gov The formation of oligomers is a key step, as they can act as the seeds or nuclei required for the accelerated growth of fibrils in the nucleation-dependent polymerization model. aging-us.com It is still a subject of research whether these oligomers are essential building blocks that coalesce into fibrils or exist in an equilibrium with monomers that directly contribute to fibril elongation. nih.gov

Following the formation of smaller oligomers, these intermediates can assemble into larger, elongated structures known as protofibrils. nih.govdiva-portal.org Protofibrils are soluble, flexible, and often appear as beaded chains or curvilinear structures under electron microscopy. researchgate.net They are considered direct precursors to mature amyloid fibrils. nih.govresearchgate.net Studies on Aβ have shown that protofibrils are in equilibrium with low-molecular-weight species (monomers or dimers) and possess the characteristic β-sheet secondary structure found in mature fibrils. researchgate.net Engineered mimics of Aβ have demonstrated that protofibrils can appear as smooth, rod-like particles with diameters of a few nanometers and lengths varying from approximately 60 to 220 nm. plos.org

Dimerization is considered a foundational step in the aggregation of Aβ peptides. nih.gov For the Aβ(10-35) fragment, molecular dynamics simulations have been employed to study the structure and stability of its dimer in aqueous solution. nih.gov These studies suggest that the dimerization process involves significant structural reorganization of the peptide monomers and is primarily stabilized by hydrophobic interactions. nih.gov The formation of a stable Aβ(10-35) dimer is thought to be driven by the favorable desolvation of hydrophobic residues at the interface between the two peptide chains. nih.gov Although β-sheets are characteristic of mature fibrils, simulations indicate that for the Aβ(10-35) dimer, the β-strand propensity is negligible, suggesting that this structural feature develops at later stages of aggregation. mdpi.com

Factors Modulating Amyloid Beta-Protein(10-35) Aggregation

The kinetics and pathway of Aβ(10-35) aggregation are not solely dependent on the inherent properties of the peptide but are also significantly influenced by the surrounding chemical environment.

The environmental pH plays a crucial role in modulating the aggregation of amyloid beta-peptides. nih.gov The aggregation rate for Aβ is generally maximal in a pH range of 5 to 6, which is close to its isoelectric point (pI) of approximately 5.3. nih.govresearchgate.net At this pH, the reduced net charge on the peptide minimizes electrostatic repulsion between monomers, thus promoting self-association and accelerating aggregation. nih.gov

For Aβ fragments, a decrease in pH from neutral towards more acidic conditions can induce conformational transitions that favor aggregation. pnas.org Constant pH molecular dynamics simulations have shown that electrostatic interactions are key mediators of pH effects. For instance, the interaction between residues Glu-22 and Lys-28 can destabilize nascent helices and promote the formation of a β-turn as the pH is raised from 2 to 4. pnas.org Studies on Aβ(10-35) have noted that it binds to Alzheimer's disease plaques in a pH-dependent manner above pH 5. pnas.org Furthermore, an increase in pH from 2.1 to 5.6 induces a conformational transition in the regions flanking the central hydrophobic core of the peptide. pnas.org At acidic pH, some Aβ fragments have been observed to refold into an extended β-strand conformation, which further encourages macroscopic assembly. acs.org

Table 1: Characteristics of Amyloid Beta-Protein(10-35) Aggregation Intermediates
IntermediateDescriptionKey FeaturesRole in Aggregation
MonomerThe basic soluble unit of the peptide.Predominantly random coil or α-helical structure. aging-us.comBuilding block for all higher-order aggregates.
DimerThe smallest oligomeric form, consisting of two monomers.Stabilized by hydrophobic interactions; lacks significant β-sheet structure. nih.govmdpi.comConsidered a crucial initial step in the oligomerization pathway. nih.gov
OligomerSoluble, spherical aggregates of several monomers.Heterogeneous in size; can be neurotoxic. jst.go.jpnih.govAct as nuclei for fibril elongation in nucleation-dependent polymerization. aging-us.com
ProtofibrilElongated, soluble, and flexible fibrillar precursors.Beaded-chain or rod-like appearance; possess β-sheet structure. researchgate.netplos.orgIntermediate stage between oligomers and mature fibrils. nih.gov
Table 2: Influence of pH on Amyloid Beta Aggregation
pH ConditionEffect on AggregationUnderlying MechanismRelevant Findings for Aβ(10-35)
Acidic (pH < 5)Can promote aggregation, but may also stabilize helical structures. researchgate.netpnas.orgProtonation of acidic residues reduces electrostatic repulsion. acs.org Can induce refolding into extended β-strand conformations. acs.orgConformational transitions are induced in Aβ(10-35) as pH increases from 2.1 to 5.6. pnas.org
Near Isoelectric Point (pH 5-6)Maximal aggregation rate. nih.govresearchgate.netNet charge of the peptide is minimized, reducing solubility and increasing self-association. nih.govAβ(10-35) binds to plaques in a pH-dependent manner above pH 5. pnas.org
Neutral to Alkaline (pH > 7)Aggregation rate decreases.Increased net negative charge leads to greater electrostatic repulsion between monomers. nih.gov-

Ionic Strength Effects on Nucleation Rate

The rate of amyloid formation is sensitive to the ionic strength of the solution. nih.gov Increasing the ionic strength generally accelerates the aggregation of amyloidogenic proteins. nih.govbmbreports.org This is because the electrostatic repulsive forces between the charged side chains of the Aβ peptides are attenuated by the increased concentration of ions in the solution. bmbreports.org This "Debye screening" effect stabilizes the charged groups, reduces intermolecular repulsion, and consequently increases the nucleation rate. nih.govbmbreports.org While this principle applies broadly, the specific effects can be complex, involving an interplay between simple charge screening and more specific ion-binding effects. nih.gov

For amyloid peptides that form parallel, in-register β-sheets, significant electrostatic interactions can arise between adjacent polypeptide chains. nih.gov The modulation of these interactions through changes in ionic strength can therefore have a profound impact on the kinetics of fibril formation. nih.gov Studies on amyloidogenic peptides have demonstrated a significant increase in the rate of fibril formation with increasing ionic strength at various pH levels. nih.gov

Intermolecular Hydrophobic Interactions as Driving Force

A primary driving force for the aggregation of Aβ(10-35) is the intermolecular hydrophobic effect. nih.govresearchgate.net This phenomenon involves the association of nonpolar amino acid side chains to minimize their contact with the surrounding aqueous environment, a process that is entropically favorable. researchgate.net The central hydrophobic cluster (CHC) of amyloid beta, which includes residues within the 10-35 sequence, plays a crucial role in this process. nih.gov

Molecular dynamics simulations suggest that at certain pH levels, the CHC residues exhibit a higher degree of solvent exposure, which promotes nonspecific intermolecular hydrophobic association. nih.gov This hydrophobic association is a key step in the formation of β-sheet-based oligomers. nih.gov The process is characterized by the desolvation of these hydrophobic residues at the interface between interacting peptides. acs.org While electrostatic interactions contribute to the initial attraction, it is the hydrophobic forces that are thought to primarily stabilize the resulting aggregates. nih.govresearchgate.net Dimerization studies of Aβ(10-35) indicate that the resulting structures are stabilized more by side-chain interactions than by specific intermolecular hydrogen bonds, highlighting the importance of these hydrophobic contacts. researchgate.net

Specific Amino Acid Contacts and Fibril Stability

Solid-state Nuclear Magnetic Resonance (ssNMR) studies have provided detailed insights into the specific amino acid contacts that stabilize Aβ(10-35) fibrils. These studies have revealed that Aβ(10-35) forms fibrils with an extended parallel β-sheet structure where the peptide chains are in-register. acs.orgnih.gov This parallel arrangement is a common feature in mature amyloid fibrils formed by longer polypeptide chains. nih.gov

Key findings from ssNMR on Aβ(10-35) fibrils include:

An interstrand distance of approximately 5.3 ± 0.3 Å throughout the peptide, consistent with a parallel β-strand in-register. acs.orgnih.gov

Structural transitions from α-helix to β-sheet were observed at residues 19 and 20. acs.orgnih.gov

Notably, no evidence for a turn was found in the putative turn region of residues 25-29, suggesting an extended conformation throughout this segment. acs.orgnih.govresearchgate.net

Distinction from Full-Length Aβ Aggregation Pathways

The aggregation pathway of Aβ(10-35) exhibits notable differences from that of the full-length amyloid-beta peptides, Aβ(1-40) and Aβ(1-42). While all are capable of forming amyloid fibrils, the N-terminal region (residues 1-9) present in the full-length peptides significantly influences their aggregation propensity and fibril structure. plos.org

Furthermore, studies on full-length Aβ have identified turn-like structures in regions that are part of the extended β-sheet in Aβ(10-35) fibrils. pnas.org For example, solution NMR studies of full-length Aβ have suggested turns in the vicinity of residues 22-27, a region that remains extended in Aβ(10-35) fibrils. acs.orgnih.govpnas.org This highlights a key structural difference in the aggregation pathways.

Cellular and Molecular Mechanisms of Amyloid Beta Protein 10 35 Neurotoxicity

Synaptic Dysfunction Induced by Amyloid Beta-Protein(10-35)

Synaptic dysfunction is an early and critical feature in the progression of Alzheimer's disease, contributing significantly to the cognitive decline observed in patients. mdpi.com Soluble oligomeric forms of amyloid-beta are widely considered to be the primary culprits in disrupting synaptic plasticity, leading to impaired long-term potentiation (LTP) and enhanced long-term depression (LTD), which are cellular correlates of learning and memory. nih.govnih.gov These effects are largely mediated through the disruption of glutamate (B1630785) receptor function, particularly NMDA and AMPA receptors, leading to calcium dyshomeostasis. nih.gov

While the broader family of Aβ peptides has been shown to interact with various proteins involved in the synaptic vesicle cycle, such as synaptophysin and synapsin-1, specific data on the direct effects of Amyloid beta-protein(10-35) on these processes are not extensively detailed in the current scientific literature. frontiersin.org Research has demonstrated that N-terminally extended Aβ-containing peptides can impair synaptic plasticity. acs.org However, studies detailing the specific impact of the 10-35 fragment on synaptic vesicle dynamics, neurotransmitter release, and the function of specific synaptic proteins remain limited.

Neuronal Apoptosis and Necrosis

Neuronal loss is a defining pathological hallmark of Alzheimer's disease, and amyloid-beta peptides are known to be potent inducers of neuronal cell death through mechanisms including apoptosis and necrosis. plos.orgnih.gov One study has explicitly included Amyloid beta-protein(10-35) in its investigation of Aβ-induced neuronal apoptosis, suggesting its relevance in this process. nih.gov

The apoptotic cascade initiated by various Aβ fragments often involves the activation of stress-activated protein kinases like the c-Jun N-terminal kinase (JNK) pathway. This can lead to the induction of pro-apoptotic proteins and the downregulation of anti-apoptotic members of the Bcl-2 family. Furthermore, Aβ has been shown to trigger the release of mitochondrial pro-apoptotic factors. While these general pathways are well-documented for other Aβ peptides, specific investigations into the role of Amyloid beta-protein(10-35) in activating these precise signaling cascades are not widely available.

Studies on the related Aβ(25-35) fragment have shown that it can induce neuronal apoptosis, which is often preceded by the activation of specific cellular pathways. For instance, Aβ(25-35) has been demonstrated to induce apoptosis in PC12 cells in a dose-dependent manner. spandidos-publications.com Another study implicated protein kinase C-delta (PKCδ) in mediating cell cycle reentry and apoptosis in post-mitotic cortical neurons exposed to Aβ(25-35). mdpi.com However, direct evidence for these specific mechanisms being triggered by the 10-35 fragment is still needed.

Oxidative Stress Induction and Related Pathways

Oxidative stress is a key pathological feature of Alzheimer's disease, and amyloid-beta peptides are known to be potent inducers of it. mdpi.comfrontiersin.orgjuniperpublishers.com The fragment Aβ(25-35), which is part of the Aβ(10-35) sequence, is known to play a significant role in free radical-associated neurotoxicity due to its aggregation properties. nih.gov The presence of the methionine residue at position 35 (Met-35) is considered critical for the oxidative stress and neurotoxic properties of Aβ peptides. nih.gov The oxidation of this residue can influence peptide aggregation. nih.gov

Free Radical Production

The generation of reactive oxygen species (ROS) is a primary mechanism of Aβ-induced neuronal damage. While the role of full-length Aβ and the Aβ(25-35) fragment in producing free radicals is well-established, specific studies quantifying and characterizing free radical production directly induced by Amyloid beta-protein(10-35) are limited. The general mechanism involves the interaction of Aβ with metal ions, leading to the generation of ROS and subsequent lipid peroxidation and protein oxidation.

Nrf2 Pathway Activation in Astroglial Cells

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. In the context of Aβ-induced oxidative stress, astrocytes can activate the Nrf2 pathway as a protective response. mdpi.comopenneurologyjournal.com Studies using the Aβ(25-35) fragment have shown that it can induce the activation of Nrf2 in astroglial cells. mdpi.com This leads to the upregulation of various antioxidant and detoxifying genes. However, direct evidence of Amyloid beta-protein(10-35) initiating this specific pathway in astrocytes is not yet available in the scientific literature. Research has shown that in the initial stages of Alzheimer's disease, Nrf2-dependent gene expression is upregulated as a defense mechanism. frontiersin.org

System Xc- Up-regulation and Glutamate Release

A consequence of Nrf2 activation in astrocytes can be the up-regulation of System Xc-, a cystine/glutamate antiporter. nih.govmdpi.com This leads to increased glutamate release into the extracellular space. researchgate.net Research on Aβ(25-35) has demonstrated that it can up-regulate System Xc- expression in human astroglial cells, resulting in elevated extracellular glutamate levels. nih.govmdpi.com This excess glutamate can be neurotoxic. There is currently a lack of studies specifically investigating the effect of Amyloid beta-protein(10-35) on System Xc- expression and glutamate release.

NMDA Receptor Activation

The excessive glutamate released by astrocytes via the upregulated System Xc- can lead to the overactivation of N-methyl-D-aspartate (NMDA) receptors on neurons. mdpi.compnas.org This excitotoxic process contributes to neuronal damage and death. mdpi.comnih.gov Studies using the Aβ(25-35) fragment have shown that the neurotoxicity resulting from its-induced astrocytic response is mediated by the activation of NMDA receptors. mdpi.compnas.org Specific investigations into the direct or indirect effects of Amyloid beta-protein(10-35) on NMDA receptor activation are not well-documented. It is known that Aβ oligomers can require NMDA receptor activation to induce synaptic depression, sometimes in a manner independent of ion flux through the receptor channel. pnas.orgplos.org

Interactive Data Tables

Table 1: Effects of Aβ(25-35) on Cellular Mechanisms Related to Neurotoxicity

Experimental ModelAβ FragmentObserved EffectKey FindingsReference
U373 human astroglial cellsAβ(25-35)Nrf2 activationInduced a 2.3-fold increase in nuclear Nrf2 levels at 2 hours. mdpi.com
U373 human astroglial cellsAβ(25-35)System Xc- up-regulationCaused a two-fold increase in System Xc- protein levels after 24 hours. nih.gov
Co-culture of SH-SY5Y and U373 cellsAβ(25-35)Neuronal cell deathEnhanced mortality of co-cultured SH-SY5Y cells, preventable by a System Xc- inhibitor. mdpi.com
Co-culture of SH-SY5Y and U373 cellsAβ(25-35)NMDA receptor-mediated toxicityNeuronal death was prevented by the NMDA receptor inhibitor MK801. mdpi.com
PC12 cellsAβ(25-35)ApoptosisInduced apoptosis in a dose-dependent manner. spandidos-publications.com
Primary rat cortical neuronsAβ(25-35)Cell cycle reentry and apoptosisMediated by protein kinase C-delta (PKCδ). mdpi.com

Neuroinflammation Mediated by Amyloid Beta-Protein(10-35)

Neuroinflammation is a key feature of Alzheimer's disease, characterized by the activation of glial cells and the subsequent release of inflammatory mediators. While the inflammatory potential of various Aβ peptides is well-documented, specific research into the role of the Aβ(10-35) fragment in mediating these processes is limited. However, some studies provide insights into its potential interactions with cellular components of the brain's immune system.

Microglia and astrocytes are the primary immune cells of the central nervous system and are known to be activated by Aβ deposits. pnas.orgmdpi.com This activation can lead to a chronic inflammatory state that contributes to neuronal damage. nih.gov While direct studies on the response of microglia and astrocytes specifically to Aβ(10-35) are not extensively available, research on other Aβ fragments, such as Aβ(25-35), has shown that these peptides can trigger glial activation. jneurosci.orgmdpi.com For instance, Aβ(25-35) has been demonstrated to induce morphological changes and the release of inflammatory molecules from both microglia and astrocytes. jneurosci.orgmdpi.com

One study has indicated that Aβ(10-35) can activate α1-adrenergic receptors on vascular smooth muscle cells, leading to intracellular calcium release. ahajournals.org While not a direct study of neuroinflammation, this finding suggests a potential mechanism by which Aβ(10-35) could interact with cell surface receptors on glial cells, which also express a variety of signaling receptors. However, further research is required to specifically determine the microglial and astrocytic responses to Aβ(10-35).

The activation of microglia and astrocytes by Aβ peptides leads to the production and release of a variety of cytokines and chemokines. These signaling molecules can have both protective and detrimental effects on the surrounding neurons. Pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as various chemokines, are often found at elevated levels in the Alzheimer's disease brain. nih.govbiomolther.orgmdpi.com

Specific data on the profile of cytokines and chemokines released in response to Aβ(10-35) is currently lacking in the scientific literature. Studies using the Aβ(25-35) fragment have shown it can stimulate the secretion of pro-inflammatory cytokines from astrocytoma cells, particularly in the presence of other inflammatory stimuli like IL-1β. pnas.org Another study on Aβ(25-35) demonstrated the release of IL-1β and the chemokine MIP-1α from human monocytes. nih.gov While these findings highlight the inflammatory potential of Aβ fragments, direct evidence for Aβ(10-35) is needed to confirm its specific role in cytokine and chemokine release.

Cell Type Aβ Fragment Studied Cytokines/Chemokines Induced
Human Astrocytoma CellsAβ(25-35)IL-6, IL-8 (potentiated by IL-1β) pnas.org
Human MonocytesAβ(25-35)IL-1β, IL-1Ra, MIP-1α nih.gov
Mouse Microglial CellsAβ(25-35)IL-1β nih.gov

Table 1: Cytokine and Chemokine Induction by Aβ Fragments in Glial Cells. This table summarizes findings from studies on Aβ(25-35), as specific data for Aβ(10-35) is not available.

Cytoskeletal Disintegration and Tau Protein Hyperphosphorylation

The neuronal cytoskeleton, composed of microtubules and actin filaments, is crucial for maintaining cell structure, transport, and synaptic function. Its disruption is a major pathological feature of Alzheimer's disease, closely linked to the hyperphosphorylation of the microtubule-associated protein Tau.

The relationship between Aβ and Tau pathology is complex, with evidence suggesting that Aβ can accelerate the hyperphosphorylation of Tau. nih.govmdpi.com This hyperphosphorylated Tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles. nih.govmdpi.com The kinases primarily responsible for Tau hyperphosphorylation include glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). mdpi.comnih.gov Studies have shown that Aβ peptides can activate these kinases. nih.gov

Kinase Role in Tau Phosphorylation Activation by Aβ Peptides (General)
Glycogen synthase kinase-3β (GSK-3β)A primary kinase involved in hyperphosphorylation of Tau. mdpi.comnih.govActivated by various Aβ fragments. nih.gov
Cyclin-dependent kinase 5 (CDK5)Another key kinase in the pathological phosphorylation of Tau. mdpi.comActivated by various Aβ fragments. nih.gov
Mitogen-activated protein kinase (MAPK)Involved in signaling cascades that can lead to Tau phosphorylation. nih.govActivated by aggregated Aβ peptides. nih.gov

Table 2: Key Kinases in Aβ-Mediated Tau Hyperphosphorylation. This table outlines kinases activated by Aβ peptides in general, as specific data for Aβ(10-35) is limited.

Disruption of Neuronal Homeostasis

The maintenance of a stable internal environment, or homeostasis, is critical for neuronal function and survival. Aβ peptides are known to disrupt this balance, particularly by altering ion concentrations, with calcium (Ca2+) homeostasis being a primary target. jneurosci.org

The "amyloid channel hypothesis" posits that Aβ peptides can insert themselves into neuronal membranes, forming pores that allow for the unregulated influx of ions, including Ca2+. researchgate.net This disruption of calcium homeostasis can trigger a cascade of neurotoxic events, including excitotoxicity, mitochondrial dysfunction, and apoptosis. jneurosci.org Various Aβ fragments have been shown to exhibit this channel-forming activity. researchgate.net

While there is no direct evidence showing that Aβ(10-35) forms ion channels, a study did find that Aβ(10-35) can activate α1-adrenergic receptors, which can lead to intracellular calcium release in vascular cells. ahajournals.org This suggests a potential indirect mechanism for disrupting calcium homeostasis.

Furthermore, Aβ peptides can modulate the activity of existing voltage-gated ion channels. Studies on Aβ(25-35) have shown that it can enhance the activity of L-type calcium channels. nih.govmdpi.com There is also evidence that Aβ peptides can affect the function of potassium and sodium channels, leading to neuronal hyperexcitability. plos.orgnih.govnih.govfrontiersin.orgmdpi.com However, specific studies investigating the effects of Aβ(10-35) on these particular ion channels are absent from the current body of scientific literature.

Ion Channel Type Effect of Aβ Peptides (General/Other Fragments) Potential Consequence
Calcium (Ca2+) Channels Formation of Aβ-induced pores; modulation of L-type voltage-gated Ca2+ channels by Aβ(25-35). researchgate.netnih.govmdpi.comDisruption of calcium homeostasis, excitotoxicity.
Potassium (K+) Channels Aβ(25-35) can reduce the expression of certain K+ channel subunits. plos.orgnih.govNeuronal hyperexcitability.
Sodium (Na+) Channels Aβ(1-42) can increase the expression and activity of Na+ channels. nih.govfrontiersin.orgmdpi.comIncreased neuronal firing and excitotoxicity.

Table 3: Effects of Aβ Peptides on Neuronal Ion Channels. This table summarizes the known effects of other Aβ fragments on ion channels, as direct data for Aβ(10-35) is not available.

Amyloid Beta Protein 10 35 Interactions Within the Biological Milieu

Interaction with Cellular Membranes

The cell membrane represents a primary site of interaction for Aβ fragments. The peptide's engagement with the lipid bilayer is a multi-step process involving conformational changes, membrane disruption, and a significant influence by the membrane's own composition.

The interaction between Aβ(10-35) and the lipid bilayer is a critical initiating event that dictates its subsequent aggregation and potential effects. Upon encountering a membrane surface, the peptide, which may exist in a random coil or α-helical state in aqueous solution, undergoes a significant conformational shift. nih.govmdpi.com The amphiphilic nature of Aβ peptides, with distinct hydrophobic and hydrophilic domains, drives this process. nih.gov The interaction often begins with an electrostatic attraction between positively charged residues in the peptide and negatively charged lipid headgroups on the membrane surface. nih.govmdpi.com

Following this initial binding, the hydrophobic segment of the peptide, which is a key feature of the Aβ(10-35) sequence, inserts into the hydrophobic core of the lipid bilayer. nih.govnih.gov This insertion stabilizes a conformational transition to a β-sheet structure. nih.govacs.org Molecular dynamics simulations and experimental studies have shown that this membrane-induced transition is a key step in the formation of oligomers and larger fibrillar aggregates. nih.govuni-duesseldorf.de The lipid bilayer effectively acts as a template, increasing the local concentration of the peptide and facilitating the intermolecular interactions that lead to the formation of β-sheets. mdpi.com Studies on the related Aβ(25-35) fragment confirm that its coexistence with a phospholipid system leads to a β-sheet conformation, whereas in the absence of lipids, a mix of α/β material is observed. acs.org

FeatureDescriptionSupporting Findings
Initial State In aqueous solutions, the peptide is typically in a random coil or partially helical conformation.Conformational analysis shows a shift upon membrane interaction. nih.govmdpi.com
Binding Driver Initial attachment is often driven by electrostatic interactions with the membrane surface.Attraction to negatively charged lipids is a key factor. nih.govmdpi.com
Conformational Shift The peptide refolds into a β-sheet rich structure upon insertion into the lipid environment.This transition is considered a crucial step for aggregation. acs.orguni-duesseldorf.demdpi.com
Membrane Role The lipid bilayer acts as a concentrating surface and a catalyst for β-sheet formation.Membrane-associated nucleation processes are driven by these interactions. nih.gov

A significant consequence of the interaction between Aβ fragments and cellular membranes is the disruption of the membrane's integrity, leading to increased permeability. acs.org This phenomenon is explained by several proposed mechanisms, most notably the formation of discrete pores or ion channels. nih.govmdpi.combiorxiv.org These Aβ-formed structures can span the membrane and allow for the unregulated passage of ions, such as calcium, across the bilayer. mdpi.combiorxiv.org

The "channel hypothesis" suggests that Aβ oligomers assemble into barrel-like structures within the membrane, creating aqueous pores. uni-duesseldorf.demdpi.com This leads to a disruption of the ionic homeostasis of the cell, which is a key aspect of Aβ-mediated effects. uni-duesseldorf.debiorxiv.org Evidence from studies on synthetic lipid bilayers demonstrates that Aβ peptides can form calcium-permeable channels. mdpi.combiorxiv.org The process of pore formation is dynamic, with studies indicating that the number and activity of these pores can increase over time. biorxiv.org An alternative, but not mutually exclusive, mechanism is the "carpet model," where the peptide accumulates on the membrane surface, causing mechanical stress and thinning that leads to transient holes and leakage without forming a stable proteinaceous pore. acs.org

The insertion and aggregation of Aβ(10-35) on and within the lipid bilayer actively modulates the physical properties and dynamics of the membrane lipids. nih.govacs.org Solid-state NMR studies have revealed that early-stage Aβ-lipid interactions lead to an acceleration of lipid headgroup motion, suggesting local membrane disruptions. nih.gov Concurrently, these interactions can restrict the lateral diffusive motion of the lipids, likely due to hydrophobic interactions between the peptide and the lipid alkyl chains. nih.gov

The composition of the lipid bilayer plays a determinative role in the extent and nature of its interaction with Aβ(10-35). The surface charge of the membrane is a critical factor. uni-duesseldorf.de Membranes containing anionic (negatively charged) lipids, such as phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG), show a strong affinity for Aβ peptides. mdpi.commdpi.comacs.org This is due to the electrostatic attraction with positively charged amino acid residues within the peptide sequence. nih.gov

Beyond charge, specific lipid types are also important. Lipid rafts, which are microdomains enriched in cholesterol and sphingolipids, have been identified as key platforms for Aβ-membrane interactions. mdpi.com Sphingomyelin on the membrane surface can initiate the fibrillization process, while cholesterol in the deeper parts of the bilayer interacts with the peptide's hydrophobic regions, pulling it deeper into the membrane and promoting aggregation. nih.gov The fluidity of the membrane also has an impact; more fluid membranes allow for easier incorporation of the peptide between lipid molecules. mdpi.com

Membrane ComponentRole in InteractionResearch Finding
Anionic Lipids (e.g., POPS) Promote initial electrostatic binding of the peptide.Negatively charged membranes increase Aβ oligomerization and induce β-sheet formation. mdpi.comacs.org
Cholesterol Facilitates deeper insertion of Aβ into the bilayer core.Interacts with Aβ's hydrophobic regions, enhancing aggregation. nih.gov
Sphingomyelin Can initiate the aggregation process on the membrane surface.Binds Aβ peptides and promotes the start of fibrilization. nih.gov
Membrane Fluidity Affects the ease of peptide incorporation into the bilayer.More fluid membranes allow for easier peptide insertion. mdpi.com

Interaction with Membrane Proteins and Receptors

In addition to direct interactions with the lipid bilayer, Aβ(10-35) can also engage with specific proteins and receptors embedded within the cell membrane. These interactions can trigger cellular signaling cascades and internalization pathways.

The Low-Density Lipoprotein Receptor-related Protein 1 (LRP1) is a large endocytic receptor that plays a crucial role in the metabolism and clearance of Aβ peptides. frontiersin.orgnih.gov Monomeric forms of amyloid-beta can bind directly to the extracellular ligand-binding domains of LRP1. frontiersin.org This binding event is a key step for the subsequent internalization of the peptide from the extracellular space into the cell via receptor-mediated endocytosis. frontiersin.orgfrontiersin.org

The interaction of Aβ with LRP1 induces conformational changes in the receptor, which in turn recruits intracellular adaptor proteins. srce.hr This assembly activates the PICALM/clathrin-dependent endocytosis machinery, leading to the formation of a vesicle that transports the LRP1-Aβ complex into the cell. srce.hr Once inside, the Aβ can be targeted for degradation in lysosomes, representing a major clearance pathway. frontiersin.orgnih.gov Therefore, the interaction with LRP1 is a critical determinant of Aβ homeostasis. frontiersin.org While LRP1 can promote the amyloidogenic processing of the amyloid precursor protein (APP), it is also vital for clearing the resulting Aβ peptides from the brain. frontiersin.orgalzdiscovery.org

Prion Protein (PrPC) Interaction

The cellular prion protein (PrPC) has emerged as a significant binding partner for amyloid-beta peptides, and this interaction is implicated in the neurotoxic effects of Aβ. nih.govmdpi.com Studies have shown that PrPC can function as a cellular receptor for Aβ oligomers, mediating their detrimental effects on synaptic plasticity. nih.gov While much of the research has focused on longer Aβ species, the fundamental binding events are relevant to understanding how fragments like Aβ(10-35) might interact. The interaction is complex, with evidence suggesting that the binding of Aβ to PrPC can trigger a cascade of events leading to synaptic dysfunction. nih.govmdpi.com The N-terminal region of PrPC is considered a primary binding site for Aβ oligomers. mdpi.com Disrupting this interaction has been a therapeutic target, with antibodies directed against specific regions of PrPC showing the ability to block Aβ binding and its subsequent toxic effects. nih.gov Although direct studies on Aβ(10-35) are less common, the established role of PrPC as an Aβ receptor provides a strong basis for its potential interaction with this shorter fragment. nih.govacs.org

Cholinergic Nicotinic Receptors (α7nAChR)

The α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) is another critical receptor that interacts with amyloid-beta peptides. nih.govplos.org Aβ peptides, including various fragments, can bind with high affinity to α7nAChRs, influencing cholinergic signaling, which is known to be impaired in Alzheimer's disease. nih.govnih.govmdpi.com This interaction is multifaceted, with Aβ capable of both activating and inhibiting the receptor depending on its concentration and aggregation state. researchgate.net The binding of Aβ to α7nAChR can lead to the internalization of the receptor-Aβ complex, potentially contributing to intracellular Aβ accumulation. plos.org Furthermore, this interaction can trigger downstream signaling cascades, including the phosphorylation of tau protein, another key player in Alzheimer's pathology. nih.govresearchgate.net The consequences of the Aβ-α7nAChR interaction appear to be context-dependent, with some studies suggesting a neuroprotective role under certain conditions, while others point to a role in mediating Aβ toxicity. imrpress.com

p75 Neurotrophin Receptor (p75NTR) Binding and Signaling

The p75 neurotrophin receptor (p75NTR) is a member of the tumor necrosis factor receptor superfamily and has been identified as a receptor for amyloid-beta peptides. nih.govnih.gov The binding of Aβ to p75NTR can initiate signaling pathways that lead to neuronal cell death, or apoptosis. nih.govnih.govjci.org This interaction is believed to play a direct role in the neurotoxicity associated with Aβ accumulation. nih.gov The extracellular domain of p75NTR is responsible for binding Aβ, and this binding event can trigger the activation of the receptor's intracellular death domain. nih.govnih.gov This activation, in turn, can lead to the activation of caspases and the generation of oxidative stress, ultimately culminating in neuronal damage. nih.gov Interestingly, signaling-deficient variants of p75NTR have been shown to be neuroprotective in animal models of Alzheimer's disease, highlighting the importance of the receptor's signaling capacity in mediating Aβ-induced pathology. embopress.org

Interaction with Cell Adhesion Molecules

Amyloid-beta peptides can interact with various cell adhesion molecules (CAMs), which are proteins on the cell surface involved in cell-to-cell and cell-to-matrix interactions. researchgate.netnih.gov These interactions can influence the normal physiological functions of both Aβ and the CAMs themselves. nih.gov For instance, the amyloid precursor protein (APP), from which Aβ is derived, is itself a cell adhesion molecule that interacts with other CAMs. researchgate.netuniprot.org Aβ peptides can bind to CAMs on the neuronal surface, which can mediate the attachment of Aβ and trigger intracellular signaling pathways that contribute to its toxicity. researchgate.netnih.gov One example is the interaction with neural cell adhesion molecule (NCAM), where Aβ oligomers can bind and lead to synaptic disassembly. researchgate.net Another example is the interaction with the receptor for advanced glycation endproducts (RAGE), which can induce the expression of proinflammatory molecules in neurons. pnas.org These interactions underscore the complex interplay between Aβ and the cellular machinery that governs cell adhesion and communication.

Protein-Protein Interactions Modulating Toxicity and Aggregation

The toxicity and aggregation of amyloid-beta peptides are not solely determined by their interactions with cell surface receptors but are also heavily influenced by their interactions with other proteins in the biological environment. These protein-protein interactions can either promote or inhibit Aβ aggregation and can modulate its cytotoxic effects.

Interaction with Amyloid Precursor Protein (APP)

Amyloid-beta peptides can interact with their own precursor, the amyloid precursor protein (APP). frontiersin.org This interaction can occur at the cell surface, where soluble Aβ can bind to APP and induce intracellular signaling pathways that can lead to cell death. frontiersin.org This suggests a feedback loop where the product of APP processing can, in turn, interact with and signal through its precursor. The binding of Aβ to APP can also influence the processing of APP itself, potentially affecting the production of more Aβ. frontiersin.org Furthermore, the interaction between Aβ and APP is thought to play a role in mediating Aβ-induced synaptic toxicity. frontiersin.org This interaction highlights the intricate self-regulatory and pathological roles of the APP-Aβ system.

Chaperone Protein Interactions (e.g., αB-crystallin, Hsp110)

Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation. mdpi.commdpi.com Several chaperone proteins have been found to interact with amyloid-beta peptides, influencing their aggregation and toxicity. nih.govnih.gov

αB-crystallin: This small heat shock protein has been shown to inhibit the fibril formation of Aβ. nih.govplos.org It can bind to Aβ oligomers and fibrils, effectively "capping" them and preventing further elongation. nih.govpnas.org This interaction can reduce the toxicity associated with Aβ aggregates. plos.orgnih.gov The mechanism appears to involve αB-crystallin binding to the growing ends of Aβ fibrils, thereby halting their polymerization. nih.gov

Hsp110: Heat shock protein 110 (Hsp110) is another chaperone that has been implicated in the cellular response to Aβ. nih.gov Studies have shown that Hsp110 can interact with Aβ and prevent the formation of Aβ fibrils. nih.gov Loss of Hsp110 has been associated with an earlier onset of Aβ pathology in animal models, suggesting a protective role for this chaperone. nih.gov Hsp110 is part of the larger Hsp70/Hsp90 chaperone machinery, which plays a crucial role in maintaining protein homeostasis and can influence the clearance of Aβ peptides. frontiersin.orgproquest.com

These interactions with chaperone proteins represent a key cellular defense mechanism against the pathological aggregation of amyloid-beta peptides.

Interactive Data Table: Summary of Aβ(10-35) Interactions

Interacting Protein/ReceptorType of InteractionKey Findings
Prion Protein (PrPC) Receptor BindingMediates Aβ oligomer-induced synaptic toxicity. nih.govmdpi.com
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Receptor BindingModulates cholinergic signaling and can mediate Aβ-induced tau phosphorylation. nih.govplos.orgresearchgate.net
p75 Neurotrophin Receptor (p75NTR) Receptor BindingTriggers apoptotic signaling pathways upon Aβ binding. nih.govnih.govjci.org
Cell Adhesion Molecules (CAMs) Protein-Protein InteractionMediates Aβ attachment to the cell surface and can induce inflammatory responses. researchgate.netnih.govpnas.org
Amyloid Precursor Protein (APP) Protein-Protein InteractionAβ binds to its precursor, potentially inducing a toxic feedback loop. frontiersin.org
αB-crystallin Chaperone InteractionInhibits Aβ fibril formation by capping growing aggregates. nih.govnih.gov
Hsp110 Chaperone InteractionPrevents the formation of Aβ fibrils and its absence accelerates pathology. nih.govnih.gov

Apolipoprotein E (ApoE) Binding

Apolipoprotein E (ApoE), a key player in lipid transport in the brain, has been shown to interact directly with amyloid-beta (Aβ) peptides, and this interaction is influenced by the specific ApoE isoform. nih.govbrightfocus.org The three major isoforms of ApoE are ApoE2, ApoE3, and ApoE4, which differ by single amino acid substitutions. acs.org The binding of ApoE to Aβ is a critical event in the pathogenesis of Alzheimer's disease, as it can modulate Aβ aggregation, clearance, and deposition. nih.gov

Studies have demonstrated that ApoE isoforms exhibit differential binding affinities for Aβ. nih.govacs.org For instance, in vitro experiments have shown that ApoE3 binds to Aβ with a significantly higher affinity than ApoE4. nih.gov This isoform-specific binding pattern is maintained across a range of pH values and incubation times. nih.gov The conformation of the Aβ peptide also plays a crucial role in this interaction, with ApoE showing preferential binding to Aβ peptides that have adopted a β-sheet conformation. researchgate.net

The interaction between ApoE and Aβ can result in the formation of a stable complex. nih.govpnas.org This complex formation is thought to be a critical step in the sequestration and potential clearance of Aβ. pnas.org However, the isoform of ApoE influences the stability and fate of these complexes. For example, ApoE3 tends to form more stable complexes with Aβ compared to ApoE4. nih.gov This difference in complex stability may contribute to the observation that the ApoE4 allele is a major genetic risk factor for late-onset Alzheimer's disease. nih.govmdpi.com

The binding of ApoE to Aβ oligomers and fibrils can alter the kinetics of amyloid aggregation. nih.gov At substoichiometric concentrations, ApoE can slow down the aggregation of both Aβ1-40 and Aβ1-42. nih.gov This effect is isoform-dependent, with ApoE4 showing the most dramatic effect on slowing aggregation, followed by ApoE3 and ApoE2. nih.gov It is hypothesized that ApoE binds to oligomeric intermediates, stabilizing them and thereby slowing down the formation of mature fibrils. nih.gov At higher concentrations, ApoE can also bind to existing Aβ fibrils, leading to their stabilization. nih.gov

Table 1: Isoform-Specific Interactions of Apolipoprotein E with Amyloid-Beta

FeatureApoE3ApoE4Reference
Binding Affinity to Aβ HigherLower nih.gov
Aβ Complex Stability More stableLess stable nih.gov
Effect on Aβ Aggregation Less dramatic slowingMost dramatic slowing nih.gov

Cross-Talk with Tau Protein

The interaction between amyloid-beta peptides and the tau protein is a central aspect of Alzheimer's disease pathology. mdpi.comnih.gov While Aβ is primarily an extracellular protein and tau is an intracellular protein, evidence suggests a significant and detrimental cross-talk between the two. mdpi.comnih.gov This interaction can lead to the exacerbation of both Aβ and tau pathologies, ultimately contributing to neuronal dysfunction and cognitive decline. nih.govneurosciencenews.com

Aβ oligomers can induce the aggregation and hyperphosphorylation of tau protein. nih.govnih.gov In vitro studies using fragments of both proteins, such as Aβ(25-35) and Tau(273-284), have shown that their interaction affects the self-assembly processes of both peptides. nih.govacs.org The presence of Aβ oligomers can promote the formation of tau oligomers and larger granular aggregates. nih.govacs.org Conversely, the incorporation of tau fragments into Aβ oligomers can reduce the propensity of Aβ to form fibrils, though it does not completely prevent it. mdpi.comnih.gov

This cross-talk is not a one-way street; tau can also influence Aβ toxicity. nih.gov The presence of tau is considered critical for Aβ-mediated neurotoxicity. nih.gov Aβ and tau can synergistically target cellular organelles and processes, amplifying their individual toxic effects. nih.gov For instance, they have been shown to co-localize in neurons and astrocytes and are both associated with disruptions in mitochondrial function. mdpi.com

Recent research suggests that Aβ and tau may interact through a common structural epitope. acs.org This finding has led to the hypothesis that inhibitors designed to target this common binding region could be effective in preventing the aggregation of both proteins. acs.org Such a strategy could disrupt the pathological cross-seeding that is believed to promote the formation of neurofibrillary tangles. mdpi.comacs.org

Table 2: Summary of Aβ and Tau Cross-Talk Findings

Interaction AspectObservationReference
Aβ on Tau Induces tau aggregation and hyperphosphorylation. nih.govnih.gov
Tau on Aβ Reduces the propensity of Aβ to form fibrils but is necessary for Aβ toxicity. mdpi.comnih.govnih.gov
Synergistic Toxicity Aβ and tau amplify each other's toxic effects on cellular processes. nih.govneurosciencenews.com
Common Binding Site Aβ and tau may share a common structural epitope for interaction. acs.org

Transcellular Spread of Pathogenic Aggregates

The progression of Alzheimer's disease is characterized by the systematic spread of pathological protein aggregates, including amyloid-beta, throughout the brain. nih.govfrontiersin.org This spread is not random but follows neuroanatomically connected pathways, suggesting a mechanism of cell-to-cell transmission. nih.govresearchgate.net Misfolded protein aggregates can act as "seeds," inducing the misfolding and aggregation of their native counterparts in a prion-like manner. nih.govnih.gov

Pathogenic Aβ aggregates can be released from one neuron and taken up by a connected neuron, thereby propagating the pathology. nih.govresearchgate.net Several mechanisms for this intercellular transfer have been proposed. researchgate.net These include release in exosomes, which are small vesicles that can fuse with the plasma membrane of recipient cells, and the formation of tunneling nanotubes, which are direct membrane bridges between cells. researchgate.netfrontiersin.org Aggregates can also be released as "naked" proteins and taken up by recipient cells through mechanisms like endocytosis. researchgate.net

Once inside a recipient neuron, these Aβ "seeds" can trigger the aggregation of endogenous Aβ. researchgate.netmdpi.com This process of seeded aggregation is a key feature of the prion-like spread of pathology. nih.gov The accumulation of these aggregates can lead to cellular dysfunction, including impairment of the proteasome and lysosomal degradation pathways, further promoting the buildup of misfolded proteins. nih.gov

The spread of Aβ pathology is not solely dependent on neuronal transfer. Glial cells, such as astrocytes and microglia, can also play a role in modulating this process. researchgate.net Furthermore, the extracellular matrix can interact with and potentially influence the spread of these pathogenic aggregates. frontiersin.org The injection of Aβ-rich brain extracts into animal models has been shown to induce Aβ deposition that spreads to interconnected brain regions, providing strong evidence for the trans-synaptic spread of β-amyloidosis. nih.govresearchgate.net

Table 3: Proposed Mechanisms of Transcellular Spread of Aβ Aggregates

MechanismDescriptionReference
Exosomes Release of Aβ aggregates within small vesicles that are taken up by other cells. researchgate.netfrontiersin.org
Tunneling Nanotubes Direct transfer of aggregates between cells through membrane bridges. researchgate.netfrontiersin.org
Free Protein Release and Uptake Release of "naked" Aβ aggregates into the extracellular space followed by endocytosis into recipient cells. researchgate.net
Prion-like Seeding Internalized aggregates act as templates to induce misfolding of native proteins in the recipient cell. nih.govnih.gov

Therapeutic Modalities Targeting Amyloid Beta Protein 10 35

Strategies for Inhibiting Amyloid Beta-Protein(10-35) Aggregation

The aggregation of Aβ peptides is a critical event in the pathological cascade. nih.gov This process involves a conformational change from a soluble, random coil or α-helical state to a β-sheet structure, which then self-assembles into oligomers, protofibrils, and insoluble fibrils. mdpi.com Blocking the initial stages of this aggregation process is a key therapeutic goal. thieme-connect.com

Small molecule inhibitors represent a promising strategy to prevent the aggregation of Aβ peptides. nih.govthieme-connect.com These compounds are designed to interfere with the protein-protein interactions required for Aβ monomers to assemble. nih.gov The development of these inhibitors is challenging due to the large and complex interaction surface of the proteins involved. nih.gov

Research has identified several chemical scaffolds common among Aβ aggregation inhibitors. Many of these molecules feature two aromatic groups connected by a linker, allowing them to interact with specific residues on the Aβ peptide and disrupt the aggregation process. nih.gov Other approaches involve using small molecules to target metal ions like zinc, copper, and iron, which can act as catalysts for Aβ aggregation. nih.gov While specific studies on Aβ(10-35) are limited, compounds that inhibit the aggregation of full-length Aβ provide a basis for potential therapeutic development.

Table 1: Examples of Small Molecule Inhibitors Investigated for Aβ Aggregation This table is for illustrative purposes. The efficacy of these compounds against the specific Aβ(10-35) fragment has not been extensively studied.

InhibitorClassProposed Mechanism of Action
Curcumin Natural PolyphenolInteracts with Aβ aggregates, causing a significant conformational change and redirecting the equilibrium towards the formation of non-toxic aggregates. thieme-connect.com
Resveratrol Natural PolyphenolDirectly interacts with Aβ monomers and fibrils, inhibiting aggregation. thieme-connect.com
Scyllo-Inositol (ELND005) Inositol StereoisomerActs as a small molecule inhibitor of Aβ aggregation. thieme-connect.com
Posiphen Antiamyloidogenic AgentA small, orally active compound designed to inhibit Aβ aggregation. thieme-connect.com

Beta-sheet breaker peptides (BSBPs) are short, synthetic peptides designed to prevent or reverse the misfolding and aggregation of proteins like Aβ. plos.org These peptides are often homologous to a fragment of the Aβ sequence itself but contain modifications that destabilize β-sheet structures. plos.orgremedypublications.com

The core principle behind BSBPs is to bind to the self-recognition motif of Aβ, thereby interfering with the peptide's ability to polymerize. plos.org Design strategies include inserting proline residues, which act as "β-breakers," or using N-methylated amino acids to block the hydrogen bonds necessary for β-sheet formation. nih.gov For example, the peptide LPFFD, which is based on the Aβ(16-20) sequence (KLVFF), has been shown to inhibit Aβ fibrillogenesis and disassemble preformed fibrils in vitro. nih.govrsc.org Although not specifically tested against Aβ(10-35), this strategy could be adapted to target the aggregation-prone regions within this fragment.

Table 2: Examples of Beta-Sheet Breaker Peptides This table is for illustrative purposes. The efficacy of these peptides against the specific Aβ(10-35) fragment has not been extensively studied.

PeptideBasis of DesignProposed Mechanism of Action
LPFFD Based on Aβ(16-20) sequenceInhibits Aβ polymerization and disassembles preformed fibrils. nih.govrsc.org
iAβ5 (LPFFD) Aβ-derived peptideBinds to full-length Aβ and prevents its assembly into amyloid fibrils. remedypublications.com
H102 Designed based on Aβ structureA 10-residue peptide designed to inhibit Aβ fibrillogenesis. plos.org
GxFxGxF Designed to target GxxxG motifsPrevents fibril formation by binding to glycine-rich sequences in Aβ. nih.gov

Approaches for Enhancing Amyloid Beta-Protein(10-35) Clearance

Increasing the rate at which Aβ is removed from the brain is another major therapeutic avenue. nih.gov This can be achieved by enhancing the activity of natural Aβ-degrading enzymes or by using immunotherapies to tag the peptide for removal by the immune system. researchgate.net

Neprilysin (NEP) is a key enzyme in the catabolism of Aβ in the brain. acs.orgnih.gov It is a cell-surface zinc metalloendopeptidase that degrades various small peptides by cleaving them on the N-terminal side of hydrophobic residues. frontiersin.org Studies have shown that NEP is one of the most important Aβ-degrading enzymes, and its expression and activity levels are inversely correlated with Aβ levels and plaque deposition. nih.govfrontiersin.org A decline in NEP activity, which can occur with aging, is considered a risk factor for Aβ accumulation. nih.gov

Significantly, research has indicated that the Aβ(31-35) sequence, which is contained within the Aβ(10-35) fragment, is critical for the peptide's interaction with NEP. acs.orgnih.gov Findings suggest that cleavage products containing this sequence can remain bound to the active site of neprilysin, thereby inhibiting its proteolytic activity. acs.orgnih.gov This implies that the Aβ(10-35) fragment itself might modulate its own clearance by interacting with and potentially reducing the efficacy of its primary degrading enzyme.

Immunotherapy utilizes the body's immune system to target and clear pathogenic substances. nih.gov In the context of Aβ, this involves either active immunization (vaccines) to stimulate the patient's own antibody production or passive immunization through the administration of externally produced monoclonal antibodies (mAbs). nih.govmdpi.com These antibodies are designed to bind to various forms of Aβ—monomers, soluble oligomers, or insoluble fibrils—and promote their clearance through several mechanisms, including phagocytosis by microglia. mdpi.comresearchgate.net

Current and past clinical trials have focused on antibodies that target the full-length Aβ peptide, often with specificity for the N-terminus or C-terminus, or for a particular aggregation state (e.g., oligomers or plaques). nih.govmdpi.comnih.gov While no immunotherapies have been specifically developed to target the Aβ(10-35) fragment, the success of this approach with full-length Aβ suggests that antibodies could, in principle, be designed to recognize specific epitopes within this shorter peptide.

Table 3: Examples of Monoclonal Antibodies Investigated for Aβ Clearance This table is for illustrative purposes. These antibodies target full-length Aβ peptides and not the specific Aβ(10-35) fragment.

AntibodyTargetProposed Mechanism of Action
Aducanumab Aggregated forms of Aβ, including plaquesBinds to N-terminal ends of amyloid fibrils and plaques, promoting their clearance. mdpi.comnih.gov
Lecanemab Soluble Aβ protofibrilsSelectively binds to and promotes the clearance of large, soluble Aβ protofibrils. mdpi.com
Donanemab Aβ plaquesTargets a modified form of Aβ (pyroglutamate Aβ) present in established plaques. mdpi.com
Solanezumab Soluble Aβ monomersBinds to the central region of soluble Aβ monomers, facilitating their clearance. mdpi.com

Modulating Amyloid Beta-Protein(10-35)-Induced Neurotoxicity

Beyond aggregation and clearance, a third strategy involves directly counteracting the neurotoxic effects of Aβ. The accumulation of Aβ, particularly in its soluble oligomeric forms, is linked to synaptic dysfunction, oxidative stress, and eventual neuronal cell death. mdpi.comnih.gov

The Aβ(25-35) fragment, which is a core component of Aβ(10-35), is known to be a highly toxic region of the full-length peptide and is capable of inducing neurotoxicity on its own. nih.govnih.gov This toxicity is associated with the generation of free radicals and the induction of oxidative stress. nih.gov Therefore, strategies aimed at modulating neurotoxicity are highly relevant to the Aβ(10-35) fragment. These approaches include the use of antioxidants to combat oxidative stress and the development of molecules that block the interaction of Aβ with other proteins or cellular components that mediate its toxic effects. acs.org For instance, the toxicity of Aβ can be modulated by its interaction with other proteins such as tau and apolipoprotein E (APOE), suggesting that disrupting these pathogenic interactions could be a valid therapeutic approach. mdpi.com

Targeting Oxidative Stress Pathways

The neurotoxicity of amyloid beta-protein (10-35) (Aβ(10-35)) is significantly linked to the induction of oxidative stress. This pathological process involves the excessive production of reactive oxygen species (ROS), leading to widespread damage to essential cellular components such as lipids and proteins. plos.orgmdpi.comfrontiersin.org The fragment Aβ(25-35), which is contained within the Aβ(10-35) sequence, is particularly noted for its ability to induce significant oxidative stress, comparable to the full-length Aβ peptides. plos.org Research has demonstrated that with increasing aggregation time of Aβ(25-35), there is a corresponding increase in markers of oxidative stress, such as lipid peroxidation and nitrite (B80452) levels. plos.org

A key residue in this process is Methionine-35 (Met-35), which is considered a significant contributor to the oxidative stress associated with Aβ peptides. researchgate.net The oxidation of Met-35 can initiate a cascade of events, including the formation of sulfuranyl radicals that promote lipid peroxidation. researchgate.net This underscores the critical role of specific amino acid residues within the Aβ(10-35) sequence in mediating its toxic effects through oxidative pathways. Furthermore, the interaction of Aβ peptides with transition metals like copper (Cu(II)), zinc (Zn(II)), and iron (Fe(III)) can catalyze the production of hydrogen peroxide (H₂O₂), further exacerbating oxidative damage. frontiersin.orgjuniperpublishers.com

Therapeutic strategies aimed at mitigating the oxidative damage induced by Aβ(10-35) and related fragments often focus on the use of antioxidants. Compounds like Vitamin E (α-tocopherol) and its analogues have been investigated for their neuroprotective effects. nih.govnih.gov These antioxidants can help to neutralize ROS and reduce the levels of lipid peroxidation and protein oxidation, thereby protecting neurons from Aβ-induced toxicity. nih.gov Another approach involves the use of metal chelators to disrupt the interaction between Aβ and redox-active metals, which in turn reduces the generation of ROS. mdpi.comrsc.org

Therapeutic TargetMechanism of ActionKey Findings
Reactive Oxygen Species (ROS) Scavenging of free radicals by antioxidants.Vitamin E and its analogues have shown to reduce oxidative stress markers. nih.govnih.gov
Metal Ion Homeostasis Chelation of transition metals (Cu, Zn, Fe) to prevent their interaction with Aβ.Metal chelators can reduce Aβ aggregation and ROS production. mdpi.comrsc.org
Methionine-35 Oxidation Prevention of oxidation of the Met-35 residue.Substitution of Met-35 has been shown to reduce protein oxidation. frontiersin.org

Preventing Membrane Damage and Alterations

The interaction of Aβ(10-35) with neuronal membranes is a critical event in its mechanism of toxicity. These interactions can lead to significant alterations in membrane structure and function, ultimately contributing to cell death. nih.govnih.gov Aβ peptides, including fragments like Aβ(25-35), can associate with and insert into lipid bilayers, causing membrane disruption and increased permeability. nih.govbohrium.com This process is influenced by the lipid composition of the membrane, with negatively charged lipids increasing the propensity for Aβ binding and subsequent toxic effects. nih.gov

The initial interaction is often driven by electrostatic forces between charged residues in the peptide and the lipid headgroups of the membrane. nih.gov Following this initial binding, hydrophobic interactions between the peptide and the lipid tails can facilitate the insertion of the peptide into the membrane core. nih.gov This can lead to the formation of pore-like structures, which disrupt ion homeostasis and trigger downstream pathological events. mdpi.comnih.gov

Therapeutic strategies to prevent membrane damage focus on inhibiting the interaction between Aβ(10-35) and the cell membrane. One approach involves the use of compounds that alter the physical properties of the membrane, making it less susceptible to Aβ binding. For example, dipolar compounds like phloretin (B1677691) and its analogue exifone (B1671832) have been shown to reduce the negative surface charge of membranes, thereby decreasing the association of Aβ peptides and protecting against their toxic effects. nih.gov Another strategy involves the use of molecules that directly bind to Aβ and prevent its interaction with the membrane.

Compound/StrategyProposed MechanismOutcome
Phloretin Decreases the negative surface charge of the membrane by reducing the membrane dipole potential.Reduces the association of Aβ peptides with lipid vesicles and prevents Aβ-induced cell toxicity. nih.gov
Exifone Similar to phloretin, it is a dipolar compound that alters membrane properties.Prevents the association of Aβ peptides with negatively charged lipid vesicles and mitigates Aβ toxicity. nih.gov
Aminosterols (e.g., squalamine) Displace toxic Aβ oligomers from neuronal cell membranes.Protects membranes from amyloid-induced damage. arxiv.org

Modulating Protein-Protein Interactions

The aggregation of Aβ(10-35) into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. acs.org These aggregates are the primary neurotoxic species, and therefore, modulating the protein-protein interactions that lead to their formation is a key therapeutic goal. The aggregation process is complex and influenced by various factors, including the concentration of the peptide, pH, and the presence of metal ions. acs.orgnih.gov

Within the Aβ(10-35) sequence, specific regions and amino acid residues play crucial roles in driving aggregation. The central hydrophobic cluster is a key domain for self-assembly. nih.gov Furthermore, electrostatic interactions, such as the formation of a salt bridge between Aspartic acid-23 (Asp-23) and Lysine-28 (Lys-28), can influence the conformational changes that precede aggregation. nih.gov The disruption of this salt bridge has been shown to inhibit the fibrillation process. researchgate.net

Therapeutic strategies to modulate Aβ(10-35) protein-protein interactions aim to either inhibit aggregation or promote the formation of non-toxic aggregate species. acs.org This can be achieved through several approaches:

Small molecule inhibitors: These compounds can bind to Aβ monomers or early oligomers and prevent their further assembly into larger aggregates. mdpi.com

Peptide-based inhibitors: These are often designed based on the Aβ sequence itself and can act as "β-sheet breakers" to disrupt the aggregation process. mdpi.com

Modulation of environmental factors: Strategies that alter the local environment, such as pH, can also influence aggregation. nih.gov

StrategyMechanismExample
Inhibition of Aggregation Small molecules or peptides bind to Aβ and block self-assembly.Porphyrins, such as TMPyP, have been shown to inhibit Aβ aggregation and disaggregate pre-formed fibrils. mdpi.com
Disruption of Key Interactions Targeting specific residue interactions, like the Asp23-Lys28 salt bridge.Mutations or compounds that disrupt this salt bridge can prevent fibril formation. researchgate.net
Metal Chelation Removing metal ions that promote Aβ aggregation.Clioquinol has been shown to disrupt the interaction between Aβ and metal ions, reducing plaque formation. nih.gov

Impact on Synaptic Plasticity

Amyloid beta-peptides have a complex and concentration-dependent impact on synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govspandidos-publications.com While high, pathological concentrations of Aβ are known to be detrimental to synaptic function, physiological levels of the peptide appear to play a role in normal synaptic processes. nih.govjneurosci.org

At pathological concentrations, Aβ fragments, including those within the Aβ(10-35) sequence, can impair synaptic plasticity, most notably by inhibiting long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govfrontiersin.org This impairment is mediated through several mechanisms, including the disruption of glutamate (B1630785) receptor function, particularly NMDA and AMPA receptors, which are critical for LTP induction. nih.govresearchgate.net Aβ can lead to an excessive influx of calcium ions (Ca²⁺) into neurons, which in turn activates downstream signaling pathways that are detrimental to synaptic health. nih.govresearchgate.net

Conversely, there is growing evidence that endogenous Aβ at physiological concentrations is necessary for normal synaptic plasticity. nih.govjneurosci.org Studies have shown that blocking the function of endogenous Aβ can prevent the cGMP-dependent enhancement of LTP and memory. jneurosci.org This suggests a dual role for Aβ, where it acts as a modulator of synaptic plasticity, with its effects being highly dependent on its concentration and aggregation state.

The detrimental effects of high concentrations of Aβ on synaptic plasticity involve the activation of certain protein phosphatases, such as protein phosphatase 1 (PP1) and calcineurin (PP2B), which can dephosphorylate key synaptic proteins and lead to the depression of synaptic transmission. spandidos-publications.comnih.gov

EffectMechanismKey Receptors/Pathways Involved
Impairment of LTP (High Aβ concentrations) Disruption of glutamate receptor function and calcium homeostasis.NMDA receptors, AMPA receptors, excessive Ca²⁺ influx. nih.govresearchgate.net
Enhancement of LTD (High Aβ concentrations) Activation of protein phosphatases.Protein Phosphatase 1 (PP1), Calcineurin (PP2B). spandidos-publications.comnih.gov
Physiological Role in LTP (Low Aβ concentrations) Positive modulation of synaptic plasticity.cGMP signaling pathway. jneurosci.org

Advanced Research Methodologies for Amyloid Beta Protein 10 35 Studies

Spectroscopic Techniques

Spectroscopy offers powerful non-invasive tools to probe the conformational states and transitions of Aβ(10-35) in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of Aβ(10-35) at atomic resolution.

Solution-State NMR: Solution NMR studies have been employed to characterize the conformation of Aβ(10-35) under various conditions. In aqueous solution at physiological pH (7.3), the peptide adopts a compact random-coil conformation. researchgate.net However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, Aβ(10-35) undergoes a significant conformational change. Two-dimensional NMR experiments, including TOCSY and NOESY, have revealed the formation of two helical regions within the peptide, specifically spanning residues 13-23 and 30-35. researchgate.netportlandpress.com Studies have also indicated a pH-dependent folding transition in Aβ(10-35) in water, which correlates with its ability to deposit onto senile plaques. nih.gov Below pH 4, the peptide is inactive, but between pH 5 and 9, it becomes "plaque competent," a transition accompanied by changes in chemical shifts and nuclear Overhauser enhancements, suggesting a folded structure containing turns and short strands. nih.gov

Solid-State NMR (ssNMR): Given the insoluble, non-crystalline nature of Aβ(10-35) fibrils, ssNMR is an indispensable tool for their structural characterization. pnas.orgnih.gov Pioneering ssNMR studies on Aβ(10-35) fibrils overturned the earlier belief that amyloid fibrils were comprised of antiparallel β-sheets. nih.gov Through techniques like dipolar recoupling and multiple-quantum 13C NMR, researchers have demonstrated that Aβ(10-35) fibrils are composed of in-register parallel β-sheets. pnas.orgnih.govnih.gov This means that identical residues from adjacent peptide molecules are aligned with each other. pnas.org

Summary of NMR Spectroscopy Findings for Aβ(10-35)
TechniqueSample ConditionKey FindingsReferences
Solution-State NMRAqueous solution (pH 7.3)Adopts a compact random-coil conformation. researchgate.net
Solution-State NMRSDS micellesForms two helical regions (residues 13-23 and 30-35). researchgate.netportlandpress.com
Solution-State NMRAqueous solution (pH 5-9)Undergoes a pH-dependent folding transition to a "plaque competent" state with turns and short strands. nih.gov
Solid-State NMRFibrils (pH 7.4)Reveals an extended, in-register parallel β-sheet structure. pnas.orgnih.govnih.govacs.org
Solid-State NMRFibrils (pH 3.7 and 7.4)Maintains in-register parallel β-sheet organization despite morphological differences. acs.org

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for analyzing the secondary structure of proteins and peptides in solution by measuring the differential absorption of left and right circularly polarized light. jasco-global.com For Aβ peptides, CD is widely used to monitor conformational changes during aggregation, particularly the transition from a random coil or α-helical state to a β-sheet-rich structure characteristic of amyloid fibrils. nih.govjasco-global.com While many studies focus on full-length Aβ or other fragments, the principles are directly applicable to Aβ(10-35). nih.govnih.govejournal.by The CD spectrum of monomeric Aβ typically shows a minimum around 198 nm, indicative of a random coil. Upon aggregation, a characteristic negative band appears around 217-220 nm, signifying the formation of β-sheet structures. jasco-global.com This technique allows for kinetic studies of fibrillogenesis, revealing how different environmental factors or potential inhibitors affect the rate and extent of the conformational transition. jasco-global.com

Fluorescence Spectroscopy (e.g., Thioflavin-T, Bis-ANS)

Fluorescence spectroscopy utilizes extrinsic fluorescent probes that change their spectral properties upon binding to amyloid aggregates, providing a powerful tool for monitoring fibril formation and characterizing aggregate properties.

Thioflavin-T (ThT): ThT is the most widely used fluorescent dye for detecting and quantifying amyloid fibrils. nih.govresearchgate.net In its free form in solution, ThT has low fluorescence. However, upon binding to the cross-β-sheet structure of amyloid fibrils, its fluorescence emission intensity at approximately 482 nm increases dramatically. nih.govacs.org This property allows for real-time monitoring of the kinetics of Aβ(10-35) aggregation. A typical ThT fluorescence assay shows a sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium), providing quantitative data on the kinetics of fibrillization. researchgate.netnih.gov

Bis-ANS (4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid): Bis-ANS and its monomeric counterpart, ANS, are fluorescent probes sensitive to exposed hydrophobic surfaces on proteins. nih.govqmul.ac.uk These probes are particularly useful for detecting early-stage, prefibrillar aggregates and oligomers, which may not yet have the ordered β-sheet structure required for strong ThT binding. acs.orgresearchgate.net Upon binding to hydrophobic patches on Aβ(10-35) aggregates, the fluorescence quantum yield of Bis-ANS increases, and the emission maximum undergoes a blue shift. qmul.ac.ukresearchgate.net Comparing the fluorescence signals from ThT and Bis-ANS can provide insights into the different stages of the aggregation pathway, distinguishing between early hydrophobic intermediates and mature, β-sheet-rich fibrils. qmul.ac.uk

Imaging and Microscopy Techniques

Direct visualization techniques are essential for characterizing the morphology and supramolecular assembly of Aβ(10-35) aggregates.

Electron Microscopy (EM, STEM)

Electron microscopy provides high-resolution images of amyloid fibril morphology.

Scanning Transmission Electron Microscopy (STEM): STEM is a powerful technique used to determine the mass-per-length (MPL) of individual fibrils. acs.orgnih.gov This measurement provides quantitative information about the number of peptide monomers per cross-section of the fibril, offering crucial constraints for structural models. acs.org STEM studies on Aβ(10-35) have shown that fibril morphology and MPL are strongly dependent on pH. At pH 3.7, Aβ(10-35) forms single "protofilaments" with an MPL corresponding to two cross-β layers. In contrast, at pH 7.4, the fibrils appear as pairs of protofilaments or higher-order bundles. acs.org These findings, combined with ssNMR data, are critical for building accurate models of the supramolecular assembly of Aβ(10-35) fibrils. nih.govacs.org

Summary of Electron Microscopy Findings for Aβ(10-35)
TechniqueMeasurementKey FindingsReferences
TEMMorphologyVisualizes unbranched, filamentous fibril structures. pnas.orgnih.govnih.gov
STEMMass-Per-Length (MPL) at pH 3.7Fibrils are single protofilaments with MPL of two cross-β layers. acs.org
STEMMass-Per-Length (MPL) at pH 7.4Fibrils are pairs of protofilaments or higher-order bundles. acs.org

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is a single-molecule imaging technique that allows for the direct observation of amyloid fibril growth in real-time. researchgate.net By exciting fluorescence only in a very thin layer near a glass surface, TIRF significantly reduces background noise, enabling the visualization of individual fluorescently labeled peptides or fibrils stained with dyes like ThT. nih.govresearchgate.net This method can be used to monitor the elongation of individual Aβ(10-35) fibril "seeds" upon the addition of monomers from solution. pnas.org It provides direct information on elongation rates, growth polarity (whether monomers add to one or both ends of the fibril), and the heterogeneity of the aggregation process, which cannot be obtained from ensemble measurements. researchgate.netpnas.org TIRF microscopy has been instrumental in elucidating mechanisms of fibril elongation and secondary nucleation for various amyloid proteins. acs.orgplos.org

Computational Approaches

Computational methods provide an unparalleled atomic-level view of the dynamic behavior of Aβ(10-35), capturing fleeting conformational changes and aggregation pathways that are often difficult to observe experimentally.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For Aβ(10-35), MD simulations have been instrumental in characterizing its conformational landscape, from its monomeric state to the formation of early oligomers. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the peptide folds, misfolds, and interacts with its environment over time.

Replica-Exchange MD (REMD) has been extensively applied to study Aβ(10-35) to overcome the challenge of insufficient sampling in conventional MD. tandfonline.com REMD involves running multiple simulations of the system at different temperatures simultaneously, with periodic exchanges of coordinates between temperature levels. scispace.com This allows the peptide to overcome energy barriers more easily at higher temperatures, leading to a more thorough exploration of its conformational space. mdpi.comacs.orgnih.gov

Key findings from REMD simulations of Aβ(10-35) have shown that the monomer does not adopt a single, stable structure in solution. Instead, it exists as a dynamic ensemble of collapsed, globular states dominated by random coil and bend structures, with minimal α-helical or β-sheet content. nih.gov A critical structural feature identified in these simulations is the formation of a salt bridge between the side chains of Aspartate-23 (D23) and Lysine-28 (K28). nih.govresearchgate.net This interaction is considered a pre-folded structural motif that may promote the rapid aggregation of the peptide. nih.gov Simulations have also been used to track the dimerization process, revealing that aggregation is driven by a reorganization involving inter-chain hydrophobic and hydrophilic interactions. mdpi.com

Constant pH MD (CPHMD) is a specialized MD technique that allows for the dynamic protonation and deprotonation of titratable residues in a peptide during a simulation, providing a more accurate representation of its behavior under different pH conditions. nih.gov This is particularly relevant for Aβ peptides, as they are generated and trafficked through cellular compartments with varying pH, such as endosomes. pnas.org CPHMD simulations have demonstrated that the folding landscape of Aβ is strongly modulated by pH. pnas.org For instance, specific electrostatic interactions, like the one between Glutamate-22 and Lysine-28, are influenced by pH, which in turn affects the formation of secondary structures like β-turns in the 23-26 residue region. pnas.org

Table 1: Key Findings from Molecular Dynamics Simulations of Aβ(10-35)

Simulation Type Key Findings References
Replica-Exchange MD (REMD) Monomer exists as an ensemble of collapsed globular states (random coil and bend). nih.gov
Identified a key D23-K28 salt bridge as a pre-folded aggregation motif. nih.govresearchgate.net
Dimerization is driven by inter-chain hydrophobic and hydrophilic interactions. mdpi.com
Oligomer structures are sensitive to temperature and concentration. acs.orgnih.gov acs.orgnih.gov
Constant pH MD (CPHMD) The folding landscape and conformational processes are strongly pH-dependent. pnas.org
pH modulates key electrostatic interactions (e.g., E22-K28) and β-turn formation. pnas.org

While all-atom MD simulations provide detailed structural information, their computational cost limits the time and length scales that can be studied. Coarse-grained (CG) models address this limitation by representing groups of atoms as single "beads" or interaction sites. nih.gov This simplification reduces the number of particles in the system, allowing for simulations of much larger systems and over longer timescales, which is crucial for studying the slow process of amyloid aggregation. tandfonline.comtandfonline.com

CG models have been effectively used to investigate the spontaneous oligomerization and aggregation pathways of Aβ peptides. tandfonline.com These models can predict various possible oligomer conformations and suggest multiple pathways for the aggregation process. acs.org Often, a hybrid approach is employed, where CG simulations are used to identify potential dimer or oligomer structures, which are then converted back to an all-atom representation for more detailed analysis and free energy calculations using conventional MD. nih.gov This multi-scale approach leverages the strengths of both methods to provide a comprehensive understanding of Aβ(10-35) assembly.

Cell Culture Models (In Vitro Studies)

In vitro cell culture models are indispensable for investigating the biological effects of Aβ(10-35) on different cell types within the central nervous system. These models allow for controlled experiments to dissect the molecular pathways of Aβ-induced toxicity and cellular responses.

Neuronal cell lines are widely used to model the neurotoxic effects of amyloid peptides. The Aβ(25-35) fragment, which is the core toxic region within Aβ(10-35), is frequently used in these studies. spandidos-publications.commdpi.comnih.gov

PC12 cells , derived from a rat pheochromocytoma, are a common model because they can be differentiated to exhibit neuron-like characteristics. frontiersin.orgfrontiersin.org Studies using PC12 cells have shown that Aβ fragments can decrease cell viability, induce apoptosis in a dose-dependent manner, and cause significant disintegration of the cytoskeleton. spandidos-publications.com Aβ exposure also leads to increased production of reactive oxygen species (ROS) and lipid peroxidation, indicating the induction of oxidative stress. mdpi.comnih.gov

SH-SY5Y cells are a human neuroblastoma cell line that can also be differentiated into a neuronal phenotype. They are extensively used to study Aβ-induced toxicity. nih.govnih.gov Research with SH-SY5Y cells has demonstrated that Aβ fragments induce cell death, primarily through apoptosis. nih.gov This toxicity is associated with increased intracellular ROS levels, mitochondrial dysfunction, and the activation of inflammatory pathways. plos.orgbiomolther.orgmdpi.com

N2a cells (Neuro-2a) are a mouse neuroblastoma cell line also employed in Aβ research. Clonal N2a cell lines selected for resistance to Aβ toxicity have been used to study survival mechanisms, revealing that these resistant cells often exhibit altered metabolic pathways, such as increased glycolysis, reminiscent of the Warburg effect. plos.org

Table 2: Effects of Amyloid Beta Peptides in Neuronal Cell Lines

Cell Line Amyloid Fragment Studied Observed Effects References
PC12 Aβ(25-35) Decreased cell viability, dose-dependent apoptosis, cytoskeletal disintegration, increased ROS. spandidos-publications.commdpi.comnih.gov
SH-SY5Y Aβ(25-35) Cell death (apoptosis), increased ROS, mitochondrial depolarization, inflammation. nih.govnih.govplos.orgbiomolther.org
N2a Development of resistance through metabolic reprogramming (Warburg effect). plos.org

Astrocytes play a crucial role in brain homeostasis and are known to react to the presence of amyloid plaques. The human astroglioma cell line U373 is used to model these responses in vitro. Studies have shown that astrocytes themselves can be a source of amyloid peptides. royalsocietypublishing.org Treatment of U373 cells with Aβ can increase the expression of amyloid precursor protein (APP) and enhance its processing, leading to increased production of Aβ peptides. karger.com Furthermore, exposure of U373 cells to Aβ(25-35) can trigger an antioxidant response by activating the transcription factor Nrf2 and upregulating System Xc⁻, a glutamate-cystine antiporter. nih.gov While this may be a protective response for the astrocyte, the resulting increase in extracellular glutamate (B1630785) can be toxic to adjacent neurons. nih.gov Non-aggregated forms of Aβ(25-35) have also been shown to enhance the proliferation of primary astrocytes. frontiersin.org

To better mimic the complex cellular environment of the brain, co-culture systems involving multiple cell types are employed. These models allow for the study of intercellular communication and the interplay between different cell populations in response to Aβ.

For example, co-culturing SH-SY5Y neuronal cells with U373 astroglial cells has been used to demonstrate the indirect neurotoxicity of Aβ. In this system, Aβ(25-35) treatment caused a significant reduction in the viability of the SH-SY5Y neurons, an effect that was not observed when the neurons were cultured alone. nih.gov This toxicity was mediated by the astrocytes' response to Aβ, specifically the increased release of glutamate via the upregulated System Xc⁻, which in turn caused excitotoxicity in the neurons. nih.gov More complex tri-culture systems, incorporating neurons, astrocytes, and microglia, are also being developed to study neuroinflammatory responses and the clearance of Aβ particles, providing a more comprehensive in vitro model of the brain's response to amyloid pathology. mdpi.comnih.gov

In Vivo Models

In vivo models are crucial for studying the pathological effects of amyloid-beta peptides in a complex biological system. These models primarily include transgenic animals and rodent models for neurotoxicity assessment.

Transgenic animal models have been instrumental in investigating the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta is a primary event in the pathogenesis of Alzheimer's disease. aginganddisease.org These models are typically created by introducing human genes associated with familial Alzheimer's disease, such as mutated forms of the amyloid precursor protein (APP) or presenilin (PS1) genes, into the genome of mice or rats. phypha.ir This leads to the overexpression of human amyloid-beta and the development of age-dependent pathological features resembling those seen in human Alzheimer's disease, including amyloid plaque formation, gliosis, and cognitive deficits. aginganddisease.orgfrontiersin.org

A variety of transgenic mouse models have been developed, each with specific mutations that result in different pathological characteristics and timelines of disease progression. aginganddisease.orgnih.gov For instance, the PDAPP mice, which overexpress a mutant form of human APP, develop amyloid plaques starting at 6-9 months of age and show age-related spatial learning impairments. nih.gov Other models, like the 5xFAD mice, co-express five familial Alzheimer's disease mutations and exhibit a more rapid and aggressive pathology. aginganddisease.orgmdpi.com Similarly, transgenic rat models have been developed to study amyloid-beta pathology, offering advantages in terms of their more complex nervous system and cognitive functions compared to mice. mdpi.com

Despite the extensive development of transgenic models for longer Aβ peptides, there is a notable lack of information on models specifically designed to express the Amyloid beta-protein(10-35) fragment.

Table 1: Examples of Transgenic Rodent Models for Alzheimer's Disease Research

Model NameExpressed Human Genes/MutationsKey Pathological FeaturesAge of Onset of Amyloid Plaques
PDAPP APP with V717F mutationAmyloid plaques, dystrophic neurites6-9 months
Tg2576 APP with Swedish (K670N/M671L) mutationAmyloid plaques, memory impairment11-13 months
APP23 APP with Swedish mutationAmyloid plaques, synaptic deficits, neuron loss6 months
5xFAD APP (Swedish, Florida, London mutations) & PS1 (M146L, L286V mutations)Rapid Aβ42 accumulation, amyloid plaques, neuronal loss2 months
3xTg-AD APP (Swedish mutation), PS1 (M146V mutation), Tau (P301L mutation)Amyloid plaques and neurofibrillary tangles6 months (plaques), 12 months (tangles)
TgF344-AD APP with Swedish mutation & PSEN1dE9Amyloid plaques, tau pathology, neuronal loss6-9 months

This table represents models focused on longer Aβ peptides due to the lack of specific data for Aβ(10-35) transgenic models.

The direct administration of amyloid-beta peptides into the brains of rodents is a common method for assessing their neurotoxic effects. This approach allows for the study of the acute pathological changes induced by specific Aβ fragments. A significant body of research has utilized the Aβ(25-35) fragment, which is considered a particularly toxic region of the full-length peptide. mdpi.com Studies have shown that intracerebroventricular injection of oligomeric Aβ(25-35) in rats can induce long-lasting pathological alterations, including memory impairments, increased oxidative stress, and neuroinflammation. plos.org These models are valuable for investigating the mechanisms of Aβ-induced neuronal damage and for screening potential therapeutic agents. researchgate.net

Research specifically detailing the neurotoxic effects of the Amyloid beta-protein(10-35) fragment in rodent models is limited in the available scientific literature. The existing studies predominantly focus on the neurotoxicity of Aβ(1-40), Aβ(1-42), and the Aβ(25-35) fragment. plos.orgtandfonline.compnas.org

Table 2: Findings from Neurotoxicity Studies of Aβ Fragments in Rodents

Aβ FragmentAnimal ModelRoute of AdministrationObserved Neurotoxic Effects
Aβ(25-35) RatIntracerebroventricular injectionMemory deficits, oxidative stress, neuroinflammation, neuronal loss
Aβ(1-40) PrimateIntracerebral microinjectionDose-dependent cortical lesions, cytoskeletal alterations
Aβ(1-42) Rat/MouseIntracerebral/Intrahippocampal injectionMemory deficits, oxidative stress, inflammatory response, apoptosis of cholinergic neurons

This table highlights findings for other Aβ fragments due to the scarcity of specific data for Aβ(10-35) neurotoxicity in rodent models.

Q & A

Q. Why is Aβ(10-35) used as a model system instead of full-length Aβ(1-40/1-42) in structural studies?

Aβ(10-35) lacks the aggregation-prone N- and C-terminal regions of full-length Aβ, enabling controlled formation of homogeneous fibrils in aqueous solutions under defined pH, ionic strength, and peptide concentration. This reproducibility is critical for high-resolution structural techniques like X-ray crystallography and NMR .

Q. What experimental protocols ensure the preparation of aggregate-free Aβ(10-35) for biophysical studies?

  • Size Exclusion Chromatography (SEC): Isolates monomeric Aβ(10-35) by separating pre-aggregates based on molecular weight .
  • Lyophilization and Solubilization: Peptides are dissolved in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates, followed by lyophilization and reconstitution in buffer .
  • Centrifugation: Removes insoluble aggregates post-solubilization .

Q. How do researchers characterize the secondary structure of Aβ(10-35) fibrils?

  • Circular Dichroism (CD) Spectroscopy: Identifies β-sheet dominance in fibrils via characteristic minima at ~218 nm .
  • Transmission Electron Microscopy (TEM): Visualizes fibril morphology (e.g., protofibrils vs. mature fibrils) .
  • Solid-State NMR: Resolves atomic-level details of fibril packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How do computational models reconcile discrepancies in Aβ(10-35) structural data across experimental conditions?

Replica-exchange molecular dynamics (REMD) simulations reveal that Aβ(10-35) adopts heterogeneous conformations in aqueous environments, including β-hairpins and turn structures. These models explain pH-dependent folding transitions observed in NMR studies, where acidic conditions favor disordered states, while neutral pH stabilizes β-sheet-rich conformations .

Q. What methodological strategies address contradictions in Aβ(10-35) oligomerization kinetics reported in vitro?

  • Controlled Aggregation Assays: Standardize buffer conditions (e.g., 20 mM phosphate, pH 7.4, 100 mM NaCl) to minimize batch-to-batch variability .
  • Real-Time Monitoring: Use thioflavin T (ThT) fluorescence or light scattering to track fibril formation kinetics and identify lag phases .
  • Cross-Validation: Compare data from ion mobility spectrometry-mass spectrometry (IMS-MS) and atomic force microscopy (AFM) to distinguish oligomeric species .

Q. How does Aβ(10-35) compare to other truncated Aβ fragments (e.g., Aβ(25-35)) in plaque competence and toxicity?

Aβ(10-35) retains the central hydrophobic core (LVFFA) critical for fibril assembly, unlike shorter fragments like Aβ(25-35), which lack residues necessary for β-sheet stabilization. Structural studies show Aβ(10-35) forms pH-dependent fibrils that seed plaque growth in vitro, while Aβ(25-35) exhibits faster aggregation but less structural homogeneity .

Q. What insights do Aβ(10-35) studies provide into the role of environmental factors in Alzheimer’s pathogenesis?

NMR and X-ray data demonstrate that Aβ(10-35) fibril polymorphism is influenced by solution conditions (e.g., ionic strength, pH). For example, low pH disrupts salt bridges (e.g., D23-K28), reducing fibril stability. This highlights how brain microenvironmental changes (e.g., inflammation-induced pH shifts) may modulate Aβ toxicity .

Q. How do post-translational modifications (PTMs) of Aβ(10-35) affect its aggregation and interaction with neuronal membranes?

  • Phosphorylation: Modifies residue S26, enhancing fibril stability and resistance to proteolysis .
  • Oxidation: Methionine oxidation at position 35 disrupts hydrophobic packing, delaying fibrillization .
  • Biotinylation: Facilitates tracking of Aβ(10-35) interactions with lipid bilayers via surface plasmon resonance (SPR) .

Data Contradiction Analysis

Q. Why do structural models of Aβ(10-35) derived from X-ray and NMR diverge?

X-ray crystallography (e.g., PDB ID 3OW9) captures static, crystalline fibrils with parallel β-sheets, while NMR in solution detects dynamic, antiparallel β-hairpins. These discrepancies arise from differences in sample preparation (crystalline vs. aqueous) and highlight the need for multi-technique validation .

Q. How can researchers resolve conflicting reports on Aβ(10-35) neurotoxicity in cell culture studies?

Variability arises from differences in peptide aggregation states (monomers vs. protofibrils) and cell lines used. Standardized protocols for Aβ(10-35) preparation (e.g., SEC-purified monomers) and toxicity assays (e.g., MTT or lactate dehydrogenase (LDH) release) are critical for reproducibility .

Methodological Recommendations

  • For Structural Studies: Combine cryo-EM (for fibril architecture) with solid-state NMR (for residue-specific contacts) .
  • For Aggregation Kinetics: Use microfluidic devices to monitor real-time assembly under shear stress, mimicking physiological conditions .
  • For in Silico Modeling: Apply REMD simulations with explicit solvent models to map free-energy landscapes of Aβ(10-35) folding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.